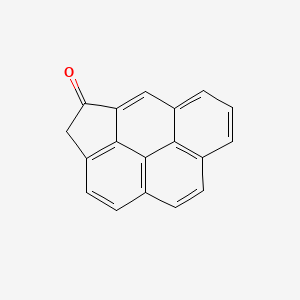

Cyclopenta(cd)pyren-4(3H)-one

Beschreibung

Overview of Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons (CP-PAHs)

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a class of polycyclic aromatic hydrocarbons (PAHs) that feature a five-membered cyclopentane (B165970) ring fused to a larger aromatic system. ontosight.ai These compounds are formed during the incomplete combustion of organic materials and have been detected in various environmental matrices. nih.govacs.org The presence of the five-membered ring introduces unique electronic and structural properties compared to their parent PAHs. rsc.org

The defining characteristic of many CP-PAHs is their ability to accept electrons, which is attributed to the formation of cyclopentadienyl (B1206354) anion-like substructures upon reduction. siu.edu This property makes them promising candidates for applications in organic electronics, including as electron acceptors in organic field-effect transistors and non-fullerene based organic photovoltaics. siu.edu Researchers are actively developing new synthetic methods to create novel CP-PAHs with tailored photochemical and electrochemical properties. siu.edursc.org

Some CP-PAHs have been noted for their biological activity, with certain compounds exhibiting mutagenic properties. nih.gov The unique structural features of CP-PAHs, such as the pseudo fjord-region created by the cyclopentane ring, are of particular interest in understanding their chemical reactivity and biological interactions. nih.gov

Structural Isomerism and Context of Cyclopenta[cd]pyren-4(3H)-one within Pyrene (B120774) Derivatives

Pyrene, a four-ring polycyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of derivatives, including Cyclopenta(cd)pyren-4(3H)-one. ebi.ac.ukstudysmarter.co.uk The addition of a cyclopenta ring and a ketone functional group to the pyrene core results in the specific structure of this compound.

Structural isomerism is a key concept when considering pyrene derivatives. Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the context of pyrene, this can involve the addition of functional groups at different positions on the aromatic rings or the fusion of additional rings in various orientations. researchgate.netresearchgate.net For instance, the parent hydrocarbon, cyclopenta[cd]pyrene (B119913), can be considered a structural isomer of other PAHs with the same elemental composition but a different arrangement of fused rings.

This compound is a specific isomer that arises from the oxidation of cyclopenta[cd]pyrene. researchgate.netnih.gov Its formation can occur through the rearrangement of an epoxide intermediate, specifically cyclopenta[cd]pyrene 3,4-oxide. researchgate.netnih.govresearchgate.net This ketone is structurally distinct from its isomer, cyclopenta[cd]pyren-3(4H)-one, which can also be formed from the same epoxide precursor. researchgate.netrsc.org The position of the ketone group on the cyclopenta ring significantly influences the molecule's properties and reactivity.

Fundamental Research Significance of Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)

Oxygenated polycyclic aromatic hydrocarbons (OPAHs) are a class of compounds that are derivatives of PAHs containing at least one oxygen atom in a functional group, such as a ketone or quinone. researchgate.net They are formed both directly from combustion processes and through the atmospheric transformation of parent PAHs. mdpi.comnih.gov OPAHs are of significant research interest due to their prevalence in the environment and their potential for higher toxicity compared to their parent PAHs. researchgate.netmdpi.com

The presence of the oxygen-containing functional group can significantly alter the chemical and physical properties of the parent PAH, influencing its solubility, reactivity, and biological activity. researchgate.net Research into OPAHs is crucial for understanding their environmental fate, transport, and potential health effects. mdpi.comnih.gov

Many OPAHs are studied for their mutagenic and genotoxic properties. mdpi.com The ability of some OPAHs to generate reactive oxygen species (ROS) within biological cells is a key area of investigation. mdpi.comnih.gov This oxidative potential is a significant factor in their toxicological profiles. The study of specific OPAHs like this compound contributes to the broader understanding of the structure-activity relationships within this diverse class of compounds. researchgate.netbohrium.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKMXIIQAZQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=CC4=CC=CC5=C4C3=C(C=C2)C=C5)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994231 | |

| Record name | Cyclopenta[cd]pyren-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73473-56-0 | |

| Record name | Cyclopenta(cd)pyren-4(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073473560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta[cd]pyren-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reaction Mechanisms and Transformational Pathways

Mechanistic Investigations of Epoxide Ring-Opening and Rearrangement.nih.gov

The formation of Cyclopenta(cd)pyren-4(3H)-one is intricately linked to the metabolic activation of its parent polycyclic aromatic hydrocarbon, cyclopenta(cd)pyrene (CPP). nih.gov The key intermediate in this pathway is 3,4-epoxycyclopenta(cd)pyrene, also known as cyclopenta(cd)pyrene 3,4-oxide. nih.govnih.gov The acid-catalyzed hydrolysis and rearrangement of this epoxide is a primary route to the ketone. nih.gov

When racemic 3,4-epoxycyclopenta(cd)pyrene undergoes hydrolysis, it yields primarily 3,4-dihydrocyclopenta(cd)pyrene-4-one, along with mixtures of trans- and cis-3,4-dihydrodiols. nih.gov The predominance of the ketone product in acid-catalyzed conditions points to a specific mechanistic pathway involving charged intermediates. nih.gov

The formation of this compound from its precursor epoxide is explained by the generation of a carbonium ion (carbocation) intermediate. nih.gov Theoretical and experimental studies indicate that the epoxide ring opens at the C(3) position. nih.gov This cleavage results in the formation of a carbocation at this position, which is more stable. nih.govnih.gov Molecular orbital calculations, both semi-empirical and ab-initio, have been employed to determine the delocalization energies of the possible carbocations that could form from the epoxide ring opening. nih.gov These calculations support the preferential formation of the more stable carbocation, which dictates the subsequent rearrangement products. nih.govnih.gov The stability of this intermediate is a critical factor in directing the reaction towards the formation of the ketone. nih.gov

The "NIH shift" is a chemical rearrangement where a substituent (typically hydrogen, deuterium (B1214612), or a halogen) on an aromatic ring migrates to an adjacent carbon atom during an enzymatic or chemical hydroxylation reaction. taylorandfrancis.com This mechanism is often invoked to explain the formation of phenolic products from arene oxide intermediates. rsc.org

In the acid-catalyzed rearrangement of 3,4-epoxycyclopenta(cd)pyrene, the formation of 3,4-dihydrocyclopenta(cd)pyrene-4-one as the major product is indicative of an NIH shift. nih.gov Following the formation of the carbonium ion at the C(3) position, a hydride ion is proposed to migrate from the C(4) to the C(3) position. nih.gov This rearrangement is followed by tautomerization to yield the stable ketone. nih.gov

However, studies involving the microsomal metabolism of [4-²H]CPP to produce 4-oxo-3,4-dihydroCPP (this compound) showed that the ketone was formed without any significant retention of the deuterium label. nih.gov This finding suggests that the NIH shift is not a major mechanism in this specific enzymatic pathway, indicating that alternative mechanisms may be operative depending on the reaction conditions (e.g., acid-catalyzed vs. microsomal). nih.gov

Isomerization and Tautomerization Equilibria involving Oxygenated Cyclopenta[cd]pyrenes

The oxygenated derivatives of cyclopenta[cd]pyrene (B119913) can exist as isomeric ketones. The relationship between these isomers is governed by the stability of the intermediates connecting them.

Cyclopenta[cd]pyren-4(3H)-one exists in equilibrium with its isomer, Cyclopenta[cd]pyren-3(4H)-one. Both ketones can be formed from the thermal rearrangement of cyclopenta[cd]pyrene 3,4-oxide. nih.gov This co-formation suggests a common or closely related intermediate state, likely involving the carbocation discussed previously. The distribution between these two isomers can be influenced by the reaction conditions. The pathway likely involves the same C(3) carbonium ion intermediate, which can then lead to either the 3-keto or 4-keto product depending on the subsequent rearrangement and tautomerization steps.

| Precursor | Reaction Condition | Major Products |

| 3,4-Epoxycyclopenta(cd)pyrene | Acid-Catalyzed Hydrolysis | This compound, trans-3,4-dihydrodiol, cis-3,4-dihydrodiol nih.gov |

| Cyclopenta[cd]pyrene 3,4-oxide | Thermal Rearrangement | Cyclopenta[cd]pyren-4(3H)-one, Cyclopenta[cd]pyren-3(4H)-one nih.gov |

Derivatization Reactions and Functional Group Transformations

The ketone moiety in this compound and the corresponding hydroxyl group in its reduced form are key sites for further chemical transformations.

The ketone group of this compound can be readily reduced to a secondary alcohol. Studies on the microsomal metabolism of cyclopenta[cd]pyrene have identified 4-hydroxy-3,4-dihydroCPP as a metabolite. nih.gov Its formation has been shown to occur via the NADPH-dependent reduction of the ketone (4-oxo-3,4-dihydroCPP). nih.gov This demonstrates a biologically relevant reduction pathway for the ketone functional group.

Conversely, the hydroxyl moiety can be oxidized. While direct oxidation of the corresponding alcohol back to this compound is a fundamental organic transformation, related studies on other polycyclic aromatic systems show that oxidation can also occur at other positions on the aromatic rings, depending on the oxidizing agent used. rsc.orgnih.gov For instance, oxidation of related dihydroxy-ketones with agents like chromic acid can lead to attack on either the five-membered ring or the larger phenanthrene (B1679779) nucleus. rsc.org

Site-Selective C-H Functionalization of Pyrene (B120774) Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds in pyrene scaffolds represents a powerful and atom-economical strategy for the synthesis of novel derivatives with applications in materials science, chemical biology, and supramolecular chemistry. mdpi.com Transition metal-catalyzed C-H activation has emerged as a key methodology for introducing new functional groups onto the pyrene core with high regioselectivity, overcoming challenges associated with traditional electrophilic aromatic substitution patterns. mdpi.com

Pyrene possesses multiple distinct C-H bonds, with the 1, 3, 6, and 8-positions being the most electronically rich and typically reactive towards electrophiles. mdpi.com The 2 and 7-positions are less accessible, while the 4, 5, 9, and 10-positions are known as the K-region. mdpi.com Site-selective C-H functionalization often relies on the use of directing groups, which chelate to a metal catalyst and position it in proximity to a specific C-H bond, thereby enabling its cleavage and subsequent functionalization. mdpi.com

A variety of transition metals, including palladium, rhodium, iridium, and copper, have been successfully employed to catalyze the site-selective C-H functionalization of pyrene. mdpi.com These reactions have enabled the introduction of aryl, alkyl, and other functional groups at positions that are otherwise difficult to access.

For instance, palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid provides a convenient route to 2-substituted and 1,2-disubstituted pyrenes. researchgate.net Similarly, directing groups such as picolinamide (B142947) have been utilized to achieve γ-C–H arylation and alkylation at the C10 position of the pyrene core. mdpi.com

While direct C-H functionalization of This compound is not extensively documented in the reviewed literature, the synthesis of related cyclopenta-fused pyrene derivatives has been achieved through cascade reactions involving C-H activation. A notable example is a palladium-catalyzed process that involves indolization, peri-C–H annulation, and N-dealkylation to form a cyclopenta-fused pyrene derivative. mdpi.com This transformation highlights the utility of C-H functionalization in constructing complex polycyclic aromatic systems. The reaction proceeds through a proposed mechanism where a Pd(II) catalyst is regenerated via the oxidation of Pd(0) with a Cu(II) oxidant. mdpi.com

The table below summarizes representative examples of site-selective C-H functionalization of pyrene scaffolds.

| Catalyst/Reagents | Directing Group | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Carboxylic Acid | C2 | Arylation | researchgate.net |

| Pd(II) | Picolinamide | C10 | Arylation/Alkylation | mdpi.com |

| Ir catalyst | None | C2, C7 | Borylation | mdpi.com |

| Ferrocene | None | C1, C6 | Arylation | mdpi.com |

| Pd Catalyst | Indole | Peri-position | Annulation (forms cyclopenta-fused ring) | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as protons (¹H).

While comprehensive experimental ¹H NMR spectral data for Cyclopenta(cd)pyren-4(3H)-one is not extensively detailed in readily available literature, the expected chemical shifts and multiplicities can be predicted based on its distinct molecular structure. The molecule possesses two main types of protons: those on the aromatic pyrene (B120774) framework and those on the aliphatic methylene (B1212753) group of the five-membered ring.

The eight aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm. Their exact chemical shifts and coupling patterns would be complex, appearing as a series of multiplets due to spin-spin coupling between adjacent protons. The specific arrangement of these signals is crucial for confirming the regiochemistry of the fused ring system.

The two protons of the methylene group (C3) are chemically equivalent and are situated adjacent to both the carbonyl group and the aromatic system. This environment would cause them to resonate significantly downfield from typical aliphatic protons, likely appearing as a sharp singlet in the range of δ 3.5–4.5 ppm. The absence of adjacent protons for coupling would result in this singlet multiplicity.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Structural Assignment |

|---|---|---|---|

| Aromatic | ~ 7.5 - 9.0 | Multiplets (m) | Protons on the pyrene ring system |

| Aliphatic (Methylene) | ~ 3.5 - 4.5 | Singlet (s) | C3-H₂ protons adjacent to carbonyl |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition. For this compound, HRMS is critical for confirming its molecular formula, C₁₈H₁₀O. chemsrc.com By measuring the exact mass of the molecular ion, HRMS can distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. The precise mass measurement also allows for the analysis of the isotopic profile, which must match the theoretical distribution calculated for the proposed formula.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₀O | chemsrc.com |

| Molecular Weight (Nominal) | 242 g/mol | chemsrc.com |

| Calculated Exact Mass | 242.073165 u | chemsrc.com |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation into smaller, characteristic ions. While a published experimental spectrum for this compound is not detailed in the reviewed literature, a predictable fragmentation pattern can be outlined.

The mass spectrum would be expected to show a strong molecular ion peak at m/z 242, corresponding to the molecular weight of the compound. A key fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule (28 u). This decarbonylation process would lead to the formation of a prominent fragment ion at m/z 214. This resulting C₁₇H₁₀⁺• ion would be highly stabilized due to its polycyclic aromatic structure. Further fragmentation would likely involve the sequential loss of hydrogen atoms or C₂H₂ units, characteristic of polycyclic aromatic hydrocarbons. Specific data from Electron Capture Negative Ionization Time-of-Flight Mass Spectrometry (ECNI-ToF-MS) is not available in the surveyed sources.

| m/z | Proposed Ion | Fragmentation Pathway |

|---|---|---|

| 242 | [C₁₈H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 214 | [C₁₇H₁₀]⁺• | [M - CO]⁺• |

Gas chromatography-triple quadrupole mass spectrometry (GC-QQQ-MS) is an ideal technique for the highly selective and sensitive quantification of target analytes like oxygenated PAHs in complex environmental or biological matrices. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored by the third quadrupole.

For the targeted analysis of this compound, the precursor ion would be its molecular ion (m/z 242). Based on the predicted fragmentation, a logical product ion to monitor would be the m/z 214 fragment resulting from the loss of CO. This specific precursor-to-product ion transition provides a high degree of certainty in identification and quantification, minimizing interference from other co-eluting compounds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |

|---|---|---|---|

| This compound | 242 | 214 | Quantification/Confirmation |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak has been reported at 1715 cm⁻¹. rsc.org The position of this band is indicative of a ketone within a five-membered ring fused to an aromatic system. The frequency is higher than that of a simple, non-conjugated ketone due to the increased ring strain of the cyclopentanone (B42830) moiety. Other characteristic bands would include C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and the aliphatic methylene protons (typically below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Reported/Expected Frequency (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak | Ar-H |

| Aliphatic C-H Stretch | < 3000 | Medium-Weak | -CH₂- |

| Carbonyl C=O Stretch | 1715 | Strong | Ketone (in 5-membered ring) |

| Aromatic C=C Stretch | ~ 1450 - 1600 | Medium-Strong | Ar C=C |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis of this compound

The electronic absorption spectrum of a molecule provides significant insights into its electronic structure, particularly the nature of its conjugated system and the chromophores present. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as this compound, UV-Vis spectroscopy is a valuable tool for characterizing the π-electron system.

The UV-Vis spectrum of the parent compound, cyclopenta[cd]pyrene (B119913), is characteristic of a large, conjugated aromatic system, exhibiting multiple absorption bands across the ultraviolet and visible regions. These bands arise from π → π* electronic transitions. The introduction of a carbonyl group to form this compound is expected to introduce several key changes to the electronic spectrum.

The carbonyl group (C=O) itself is a chromophore and can participate in n → π* transitions, which are typically weak and appear at longer wavelengths compared to the π → π* transitions of the aromatic system. Furthermore, the carbonyl group can extend the conjugation of the pyrene system, which generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the context of metabolic studies of cyclopenta[cd]pyrene, a "4-oxo" metabolite has been identified and characterized using UV spectroscopy, confirming its formation. However, the specific spectral data from these studies are not detailed in the available literature. The formation of this compound has also been noted as a thermal rearrangement product of cyclopenta[cd]pyrene 3,4-oxide.

A comprehensive analysis of the electronic absorption spectrum of this compound would involve dissolving the compound in a suitable transparent solvent and recording its absorbance as a function of wavelength. The resulting spectrum would likely display a complex pattern of absorption bands, reflecting the various possible electronic transitions within the molecule. The interpretation of this spectrum would involve assigning these bands to specific electronic transitions, a task that is often supported by theoretical calculations.

Due to the lack of specific experimental data in the reviewed sources, a data table for the UV-Vis absorption of this compound cannot be provided at this time. Further experimental investigation is required to fully characterize the electronic absorption properties of this compound.

Theoretical and Computational Chemistry of Cyclopenta Cd Pyren 4 3h One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties and geometric structures of complex organic molecules. For cyclopenta-fused pyrene (B120774) systems, both Density Functional Theory (DFT) and ab initio calculations have been employed to provide detailed insights.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. It is widely used to determine the optimized geometries and electronic properties of molecules. For the parent compound, cyclopenta[cd]pyrene (B119913), DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been performed to obtain optimized planar structures. acs.org These calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined using DFT. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For pyrene and its derivatives, DFT studies have been successful in correlating these calculated electronic properties with experimental observations. scirp.org While specific data for Cyclopenta(cd)pyren-4(3H)-one is not available, it is expected that the introduction of the carbonyl group would significantly influence the electronic distribution and the HOMO-LUMO gap compared to the parent hydrocarbon.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Cyclopenta-fused Pyrenes

| Computational Method | Typical Functionals | Typical Basis Sets | Properties Calculated |

| Density Functional Theory (DFT) | B3LYP, B3PW91, PBE1PBE | 6-31G*, 6-311G** | Optimized geometry, HOMO/LUMO energies, electronic distribution |

This table is illustrative of methods used for related compounds due to the absence of specific data for this compound.

Ab Initio Calculations for Stability and Aromaticity

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the stability and aromaticity of cyclopenta-fused pyrenes. acs.org These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, provide valuable information on the thermodynamic stability of these molecules. For instance, ab initio valence bond calculations on cyclopenta[cd]pyrene have been used to determine its resonance energy, a key factor in its aromatic character. acs.org

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the prediction of transition states and the calculation of energy barriers.

Prediction of Transition States and Energy Barriers (e.g., Epoxide Opening)

For related compounds like cyclopenta[cd]pyrene 3,4-epoxide, computational studies have been performed to understand its reactivity. nih.gov Semi-empirical and ab initio molecular orbital procedures have been used to calculate the delocalization energies of the carbocations that result from the opening of the epoxide ring. nih.gov These calculations are crucial for predicting the most likely pathways for metabolic activation and reaction with biological macromolecules.

While no specific studies on the reaction pathways of this compound were found, it is plausible that similar computational approaches could be used to investigate its reactivity, for example, in nucleophilic addition reactions at the carbonyl carbon.

Aromaticity and Reactivity Descriptors in Cyclopenta-Fused Systems

The aromaticity of polycyclic aromatic hydrocarbons is a key determinant of their chemical and physical properties. Various computational descriptors are used to quantify this property.

Nucleus Independent Chemical Shift (NICS) and Magnetic Susceptibility Anisotropies

Magnetic susceptibility anisotropies also serve as a measure of aromaticity, reflecting the ease with which the π-electron cloud can be induced to circulate in a magnetic field. Studies on cyclopenta-fused pyrenes have utilized this descriptor to compare the aromatic character of different isomers. nih.govuu.nl

Table 2: Aromaticity Descriptors for Cyclopenta-fused Pyrenes (Illustrative for Related Compounds)

| Compound | Ring | NICS(0) (ppm) | Magnetic Susceptibility Anisotropy (χaniso) |

| Cyclopenta[cd]pyrene | Six-membered rings | (Not specified) | (Not specified) |

| Five-membered ring | (Not specified) | (Not specified) |

Specific NICS and magnetic susceptibility anisotropy values for this compound are not available in the reviewed literature. The table structure is provided for when such data becomes available.

Electron Affinity and Reductive Reactivity Predictions

No specific data from theoretical or computational studies on the electron affinity and reductive reactivity of this compound were found in the available literature. Computational methods are often used to predict these properties for related cyclopenta-fused PAHs by calculating parameters such as the energy of the lowest unoccupied molecular orbital (LUMO). However, studies explicitly detailing these predictions for the ketone derivative, this compound, are not available.

Environmental Formation Pathways and Atmospheric Chemistry

Formation Mechanisms in Simulated Environmental Conditions

The formation of Cyclopenta(cd)pyren-4(3H)-one in the environment is primarily a result of the oxidative transformation of its parent PAH, Cyclopenta[cd]pyrene (B119913). nih.gov A key intermediate in this process is Cyclopenta[cd]pyrene 3,4-oxide. nih.govrsc.org This epoxide is a highly reactive molecule. nih.gov Under simulated environmental conditions, this compound can be formed through the thermal rearrangement of this epoxide intermediate. nih.gov The mechanism involves the opening of the epoxide ring to form a carbocation, which then rearranges to the more stable ketone structure. nih.gov Studies on the microsomal metabolism of CPP have also identified a ketone, 4-oxo-3,4-dihydroCPP, which is formed via the 3,4-epoxide without a detectable NIH shift, indicating a direct conversion pathway. nih.gov

Atmospheric particulate matter provides a surface for chemical reactions to occur. The formation of this compound has been demonstrated in simulated conditions where the parent compound, Cyclopenta[cd]pyrene, is adsorbed onto model particulates. nih.gov When CPP adsorbed on these particles is exposed to gas-phase oxidants, such as the reaction products of ozone with other atmospheric compounds, it leads to the formation of this compound. nih.gov Heterogeneous reactions between particle-bound PAHs and atmospheric oxidants like ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3) are a significant pathway for the transformation of PAHs in the atmosphere. nih.gov The specific reactivity and product formation depend on the type of particulate matter, with carbonaceous particles like graphite (B72142) and mineral-based aerosols like silica (B1680970) serving as common surrogates in studies. epa.gov

Atmospheric Fate and Degradation Processes

Once formed, or during its formation process, this compound is subject to further atmospheric degradation. The parent PAH, Cyclopenta[cd]pyrene, can react with tropospheric oxidants, and these reactions are often initiated or enhanced by sunlight (photo-oxidation). nih.gov

Key atmospheric degradation pathways include:

Reaction with Ozone (O3): The reaction of particle-bound Cyclopenta[cd]pyrene with ozone is a confirmed pathway to the formation of this compound. nih.gov In chamber studies, ozone has been shown to be particularly effective in degrading particle-bound PAHs that have four or more rings. nih.gov

Reaction with Hydroxyl Radicals (OH): OH radicals are a primary daytime oxidant in the troposphere. While specific rate constants for Cyclopenta[cd]pyrene are not detailed in the provided sources, the gas-phase reactions of other PAHs with OH radicals are known to be significant degradation pathways. nih.gov Heterogeneous reactions of OH radicals with particle-adsorbed PAHs also contribute to their transformation. epa.gov

Photo-sensitization: Research on the synthesis of this compound has indicated that its formation can proceed via a photo-sensitized process. In this mechanism, a phenanthrene-like moiety within the molecular structure absorbs light, initiating an electron transfer to aerial oxygen, which ultimately leads to an oxidative process that forms the ketone. universiteitleiden.nl

The atmospheric lifetime of PAHs and their oxygenated derivatives is determined by their reactivity with these oxidants.

Occurrence and Formation in Combustion Emissions

While much of the atmospheric presence of this compound is due to the secondary transformation of its parent PAH, the initial emission of Cyclopenta[cd]pyrene is a critical prerequisite. Cyclopenta[cd]pyrene is a product of the incomplete combustion of organic materials. wikipedia.orgca.gov It has been identified as a component in emissions from various sources, including:

Gasoline engine exhaust. wikipedia.org

Carbon black and atmospheric soot. researchgate.net

Residential wood combustion. nih.gov

Oxygenated PAHs can be co-generated with parent PAHs during these incomplete combustion processes or formed shortly after emission in the hot exhaust plume. nih.govnih.gov

| Fuel Type | Compound Class | Compound | Emission Factor (mg/kg) |

|---|---|---|---|

| Brushwood | Parent PAH | Phenanthrene (B1679779) (PHE) | 15 ± 11 |

| Brushwood | Oxy-PAH | 9,10-Phenanthrenequinone | 0.59 ± 0.40 |

| Brushwood | Parent PAH | Anthracene (ANT) | 2.2 ± 1.6 |

| Brushwood | Oxy-PAH | 9,10-Anthraquinone | 1.5 ± 1.0 |

| Fuel Wood | Parent PAH | Phenanthrene (PHE) | 5.8 ± 4.3 |

| Fuel Wood | Oxy-PAH | 9,10-Phenanthrenequinone | 0.14 ± 0.10 |

| Fuel Wood | Parent PAH | Anthracene (ANT) | 0.68 ± 0.49 |

| Fuel Wood | Oxy-PAH | 9,10-Anthraquinone | 0.54 ± 0.39 |

Data derived from studies on residential wood combustion in rural China. nih.gov Emission factors are presented as mean ± standard deviation.

Pyrene (B120774) Derivatization in Pyrolytic Environments

The formation of this compound in pyrolytic environments represents a complex process involving the transformation of pyrene at high temperatures. While direct, single-step synthesis from pyrene under such conditions is not extensively documented, a multi-step pathway involving the formation of cyclopenta-fused intermediates is considered a plausible route. This process is of significant interest in the context of combustion chemistry, as polycyclic aromatic hydrocarbons (PAHs) and their derivatives are often products of incomplete combustion of organic materials.

In high-temperature, fuel-rich environments such as ethylene (B1197577) flames (typically operating between 1300–1700K), pyrene can undergo reactions that lead to the formation of cyclopenta-fused PAHs (CP-PAHs). One of the most prominent CP-PAHs formed in these conditions is cyclopenta[cd]pyrene. The formation of this intermediate is a critical step towards the generation of this compound.

Once cyclopenta[cd]pyrene is formed, it can undergo oxidation to yield various oxygenated derivatives. In simulated atmospheric conditions, cyclopenta[cd]pyrene has been shown to react to form cyclopenta[cd]pyrene 3,4-oxide. This oxide is a reactive intermediate that can thermally rearrange to produce both cyclopenta[cd]pyren-3(4H)-one and this compound. nih.gov While these experiments were conducted under simulated atmospheric conditions, the thermal rearrangement of the oxide intermediate is a key step that could also occur in high-temperature pyrolytic environments.

The table below summarizes the key compounds involved in the proposed pyrolytic derivatization of pyrene leading to this compound.

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Pyrene | C16H10 | Starting Precursor |

| Cyclopenta[cd]pyrene | C18H10 | Intermediate |

| Cyclopenta[cd]pyrene 3,4-oxide | C18H10O | Oxygenated Intermediate |

| This compound | C18H10O | Final Product |

It is important to note that the conditions within pyrolytic environments are highly complex, with numerous competing reactions occurring simultaneously. The yield of any specific product, including this compound, will be dependent on a variety of factors such as temperature, residence time, and the presence of other chemical species. Further research is needed to fully elucidate the precise mechanisms and kinetics of pyrene derivatization under these extreme conditions.

Analytical Methodologies for Detection and Quantification in Complex Environmental Matrices

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex environmental extracts. It separates individual compounds from a mixture, allowing for their subsequent identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography is a highly effective technique for the analysis of semi-volatile compounds like Cyclopenta(cd)pyren-4(3H)-one. The compound is thermally stable and can be volatilized without degradation, making it well-suited for GC analysis. High-resolution capillary columns, typically with a non-polar or medium-polarity stationary phase, are employed to achieve separation from other polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Commonly used stationary phases include 5% diphenyl / 95% dimethyl polysiloxane. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. A programmed temperature gradient is used in the GC oven, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points. This ensures sharp chromatographic peaks and good resolution. The method's effectiveness is demonstrated in studies identifying a wide range of oxygenated PAHs (oxy-PAHs) in atmospheric aerosol samples.

While GC is suitable for the parent compound, High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing its more polar metabolites. The metabolic transformation of PAHs typically involves hydroxylation, and these hydroxylated metabolites are more water-soluble and less volatile, making them ideal for HPLC separation.

Reversed-phase HPLC, using a C18 stationary phase, is the most common approach. Separation is achieved using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. This technique allows for the separation of various metabolites from the parent compound and from each other based on their differing polarities. The use of HPLC is critical in toxicological studies to understand the biotransformation pathways of this compound.

Table 1: Chromatographic Separation Techniques for this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Analyte | This compound | Metabolites of this compound |

| Typical Column | Capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) | Reversed-phase column (e.g., C18) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Gradient of aqueous and organic solvents (e.g., Water/Acetonitrile) |

| Separation Principle | Volatility and interaction with stationary phase | Polarity and partitioning between stationary and mobile phases |

| Typical Use Case | Environmental screening and quantification of the parent compound | Analysis of polar biotransformation products in biological samples |

Mass Spectrometry (MS) Detection Modes

Mass spectrometry is almost universally coupled with chromatography for the analysis of this compound. Its high sensitivity and selectivity are essential for detecting the compound at trace levels and confirming its identity in complex environmental samples.

Non-targeted screening is a powerful approach for identifying a broad range of contaminants in a sample without prior selection of target analytes. This is often accomplished using high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements. When coupled with GC or HPLC, HRMS can generate a comprehensive chemical profile of a sample.

Data mining algorithms are then used to process the vast amount of data generated. This compound can be tentatively identified by searching the data for its exact theoretical mass. This approach is invaluable for discovering novel or unexpected contaminants in environmental matrices and has been used to identify a variety of oxy-PAHs in atmospheric and soil samples.

For highly sensitive and selective quantification, a targeted approach using tandem mass spectrometry (MS-MS), often with a triple quadrupole mass spectrometer, is the gold standard. In this method, known as Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect only specific mass transitions for this compound.

First, the molecular ion of the compound (the precursor ion) is selected. This ion is then fragmented, and a specific, characteristic fragment ion (the product ion) is monitored. This two-stage filtering process drastically reduces chemical noise and interferences, allowing for very low detection limits and reliable quantification, even in complex matrices.

The quality of analytical data is highly dependent on the sample preparation process. The goal is to efficiently extract this compound from the sample matrix (e.g., soil, water) and remove interfering substances. Common extraction techniques include pressurized liquid extraction (PLE) and solid-phase extraction (SPE). These are often followed by a clean-up step using materials like silica (B1680970) gel or alumina (B75360) to remove polar interferences.

Matrix effects are a significant challenge in environmental analysis. Co-extracted compounds from the sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. To compensate for these effects, an isotopically labeled internal standard, which behaves chemically and physically like the analyte but has a different mass, is added to the sample at the beginning of the preparation process. This allows for the correction of both extraction inefficiencies and matrix-induced signal variations.

Table 2: Mass Spectrometry Detection Modes for this compound

| Parameter | Non-Targeted Screening | Targeted Quantitative Analysis (GC-MS-MS) |

|---|---|---|

| Instrumentation | High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) | Triple Quadrupole Mass Spectrometry (QqQ) |

| Primary Goal | Identification of a wide range of known and unknown compounds | Sensitive and selective quantification of a specific compound |

| Method | Full-scan data acquisition and retrospective data mining | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions |

| Selectivity | Moderate (based on accurate mass) | Very High (based on mass transition) |

| Sensitivity | Lower | Higher (sub-picogram levels possible) |

| Application | Exploratory environmental assessment, contaminant discovery | Regulatory monitoring, risk assessment, trace-level quantification |

Future Research Directions and Emerging Applications

Interdisciplinary Approaches in Environmental Chemical Research

The comprehensive understanding of Cyclopenta(cd)pyren-4(3H)-one in the environment necessitates a departure from siloed research, embracing a more interdisciplinary framework. This compound is a member of the OPAH class, which are transformation products of ubiquitous polycyclic aromatic hydrocarbons (PAHs). nih.govmdpi.com OPAHs are formed through processes like incomplete combustion and photochemical reactions in the atmosphere, subsequently migrating into soil and water. mdpi.comnih.gov

Future research will increasingly integrate atmospheric chemistry, environmental toxicology, and molecular biology to trace the lifecycle of this compound. A significant area of focus is the link between photochemical transformations in the atmosphere and metabolic transformations within biological systems. researchgate.net For instance, the same reactive intermediates of PAHs can be formed through both environmental and biological pathways, highlighting a direct connection between environmental exposure and potential health effects. researchgate.net

Interdisciplinary studies are crucial for elucidating the mechanisms of toxicity for OPAHs. These compounds are known to generate reactive oxygen species (ROS) in biological cells, leading to oxidative stress, a mechanism implicated in various health issues. nih.govmdpi.com By combining advanced analytical techniques to measure environmental concentrations with toxicological assays and computational modeling, researchers can build more predictive models for the environmental fate and health risks associated with this compound and its congeners.

Computational Design of Novel Cyclopenta-Fused Ketone Derivatives

Computational chemistry is emerging as a powerful tool for predicting the properties and reactivities of complex organic molecules, and its application to cyclopenta-fused ketones is a promising frontier. nih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), are currently used to predict the reactive sites on PAHs and understand the formation of their transformation products, including OPAHs. nih.govresearchgate.net These computational approaches can be extended to the de novo design of novel cyclopenta-fused ketone derivatives with tailored electronic and chemical properties.

The synthesis of new cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) is an active area of research, with potential applications in materials science due to their unique optical and electrochemical properties. nih.govnus.edu.sgrsc.org By employing computational design, scientists can screen virtual libraries of this compound derivatives to identify candidates with desirable characteristics, such as enhanced fluorescence for use in organic light-emitting diodes (OLEDs) or specific reactivity for sensor applications. Quantum chemical calculations can predict key parameters like orbital energies, spin densities, and absorption spectra, guiding synthetic efforts toward the most promising molecular targets. rsc.org This synergy between computational prediction and experimental synthesis accelerates the discovery of advanced functional materials.

Table 1: Computational Methods in PAH Research

| Computational Method | Application in PAH/OPAH Research | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactive sites and transformation products of PAHs. nih.gov | Reaction mechanisms, thermodynamic stability of intermediates. nih.gov |

| Quantum Chemical Calculations | Characterizing properties of novel CP-PAHs. rsc.org | Spin densities, orbital energies, UV/Vis/NIR and ECD spectra. rsc.org |

| Condensed Fukui Function (CFF) | Predicting reactive sites of PAHs in particle and gas phases. researchgate.net | Identification of likely sites for electrophilic attack. researchgate.net |

Methodological Advancements in Analytical Chemistry of OPAHs

The accurate detection and quantification of OPAHs, including this compound, in complex environmental and biological matrices remain a significant analytical challenge. nih.gov Future research will focus on developing more rapid, sensitive, and robust analytical methods. nih.gov Current standard techniques often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. nih.govfao.org

Methodological advancements are being pursued in sample preparation, which is a critical step for isolating trace amounts of OPAHs from interfering matrix components. jfda-online.com While conventional methods like solid-phase extraction (SPE) are widely used, newer, more efficient techniques such as accelerated solvent extraction (ASE), pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) are being employed to improve recovery and reduce solvent consumption. nih.govjfda-online.com

A notable development is the creation of methods for the simultaneous analysis of a wide range of PAHs and their derivatives. For example, an LC-DAD/FD method has been developed to concurrently determine 22 different PAHs, including cyclopenta[cd]pyrene (B119913), in biological samples like maternal and umbilical cord blood. academie-sciences.fr This method utilizes different detectors (UV for cyclopenta[cd]pyrene and fluorescence for others) to optimize sensitivity for each compound. academie-sciences.fr Future work will likely involve the further miniaturization of analytical devices for on-site monitoring and the application of high-resolution mass spectrometry for unambiguous identification of isomers and novel transformation products. fao.orgprimescholars.com

Table 2: Analytical Techniques for OPAH Analysis

| Technique | Abbreviation | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Primary tool for detection of PAHs and OPAHs in environmental and food samples. nih.gov |

| High-Performance Liquid Chromatography | HPLC | Used with fluorescence (FLD) or mass spectrometry (MS) detectors for sensitive analysis. nih.govnih.gov |

| Solid-Phase Extraction | SPE | Common sample preparation method for isolating analytes from complex matrices. nih.govnih.gov |

| Accelerated Solvent Extraction | ASE | Advanced extraction technique using elevated temperature and pressure. nih.govjfda-online.com |

| Microwave-Assisted Extraction | MAE | Extraction method using microwave energy for efficient isolation of PAHs. nih.govjfda-online.com |

Exploration of Structure-Reactivity Relationships in Related Chemical Systems

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its environmental behavior and biological effects. For PAHs and their derivatives, this relationship governs their transformation pathways and toxic potential. nih.gov Future research will delve deeper into the structure-reactivity relationships of cyclopenta-fused ketones and related systems to better predict their fate and toxicity.

The presence of the five-membered ring and the ketone functional group in this compound significantly influences its electronic structure and reactivity compared to its parent PAH, cyclopenta[cd]pyrene. Photoreaction is a key activation pathway for many PAHs, leading to the formation of oxygenated derivatives and other reactive intermediates that can induce cellular damage. tandfonline.comnih.govnih.gov The study of these photochemical processes is critical, and it has been suggested that structure-toxicity relationship studies should be expanded to include the complex array of photoreaction products. tandfonline.comnih.gov

Computational studies have shown that the size and curvature of PAHs have a strong influence on their reactivity in reactions like Diels-Alder cycloadditions. nih.gov Larger, planar PAHs tend to be more reactive. nih.gov By systematically studying a series of cyclopenta-fused ketones with varying ring arrangements and sizes, researchers can establish quantitative structure-reactivity relationships (QSRRs). These models can then be used to predict the reactivity of unstudied or newly identified OPAHs, providing a valuable tool for risk assessment and for understanding the fundamental chemistry of these environmentally relevant compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting Cyclopenta[cd]pyren-4(3H)-one in environmental samples, and how should method validation be conducted?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with a toluene-based standard solution (e.g., 50 mg/L in toluene) for calibration . Sample preparation should include extraction via solid-phase extraction (SPE) and cleanup steps to remove interfering polycyclic aromatic hydrocarbons (PAHs). Method validation requires assessing limits of detection (LOD ≤ 0.1 µg/L), recovery rates (70–120%), and reproducibility (RSD < 15%) using spiked matrices like soil or exhaust particulates .

Q. How can researchers synthesize Cyclopenta[cd]pyren-4(3H)-one with high purity, and what purification techniques are critical?

- Methodology : Adapt synthetic routes from analogous cyclopenta-fused PAHs, such as C,O-dialkylation of Meldrum’s acid with appropriate precursors under anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in toluene is essential to achieve >95% purity. Confirm structural integrity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should conflicting data on the carcinogenic potential of Cyclopenta[cd]pyren-4(3H)-one be interpreted, particularly between in vivo carcinogenicity assays and in vitro genotoxicity studies?

- Methodology : Address discrepancies by evaluating study design variables:

- Dose and exposure duration : Limited evidence from mouse dermal studies (e.g., tumor induction at high doses) vs. strong in vitro mutagenicity (Salmonella TA100 + S9) .

- Metabolic activation : In vitro assays require exogenous metabolic systems (e.g., rat liver S9), which may not fully replicate in vivo metabolic pathways .

- Data integration : Use weight-of-evidence frameworks (e.g., IARC criteria) to reconcile positive short-term tests with limited in vivo carcinogenicity data .

Q. What in vitro models are suitable for studying the metabolic activation of Cyclopenta[cd]pyren-4(3H)-one, and how do these models influence toxicity outcomes?

- Methodology :

- Liver microsomes : Use human or rodent microsomes to identify phase I metabolites (e.g., epoxides) via LC-MS/MS .

- Recombinant enzymes : Express CYP1A1/1B1 isoforms to confirm bioactivation pathways .

- Cell lines : Employ metabolically competent lines (e.g., HepG2 with CYP overexpression) to assess DNA adduct formation using ³²P-postlabeling .

Q. How can researchers model the environmental persistence and bioaccumulation of Cyclopenta[cd]pyren-4(3H)-one, given its presence in combustion emissions?

- Methodology :

- Fugacity modeling : Estimate partitioning coefficients (log KOW, log KOA) using EPI Suite or SPARC .

- Field sampling : Analyze airborne particulates (PM2.5) and sediment cores via GC-MS to determine historical emission trends .

- Bioaccumulation assays : Measure biota-sediment accumulation factors (BSAFs) in benthic organisms (e.g., clams) exposed to contaminated sediments .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in Cyclopenta[cd]pyren-4(3H)-one toxicity studies?

- Methodology :

- Benchmark dose (BMD) modeling : Fit tumor incidence data from mouse dermal studies using EPA’s BMDS software .

- Multivariate regression : Control for confounding factors (e.g., co-exposure to benzo[a]pyrene) in epidemiological studies .

Q. How can researchers resolve structural ambiguities in Cyclopenta[cd]pyren-4(3H)-one derivatives using spectroscopic techniques?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.